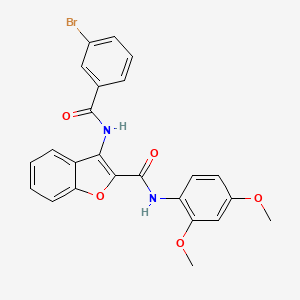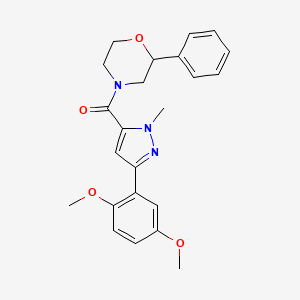![molecular formula C20H14N2O5 B2414311 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 931954-29-9](/img/structure/B2414311.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several interesting functional groups: a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a chromen-7-yl acetate group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or computational tools, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the exact arrangement of its atoms and the presence of any chiral centers. Some general properties might be inferred from its functional groups, but without more specific information, this would be speculative .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- A study on novel coumarinyl 1,3,4-oxadiazoles synthesized from Schiff bases and acetic anhydride demonstrated significant antioxidant and antibacterial activity against B. Subtilis. The structure-activity relationship indicated that the antimicrobial and antioxidant properties varied depending on the structural modifications of the compound (Molnar et al., 2018).
- Another study synthesized a series of 3-{5-[(E)-(substituted benzylidene) amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-ones, which were tested against bacterial strains like Staphylococcus aureus and Escherichia coli. Some compounds showed significant antimicrobial activity, highlighting the therapeutic potential of these derivatives (Bhat et al., 2013).
Synthesis and Structural Elucidation
- The synthesis and structural analysis of related compounds, such as "Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate", have contributed to understanding the molecular framework and potential reactivity of these chemicals. These studies offer insights into the creation of molecules with desired biological activities through specific structural modifications (Wang et al., 2004).
Anticonvulsant Agents
- Research has extended into synthesizing novel derivatives with potential anticonvulsant properties. For instance, a series of 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones were evaluated for anticonvulsant activity. Some of these compounds exhibited promising results in MES tests, which are standard procedures for assessing anticonvulsant activity (Bhat et al., 2008).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Oxadiazole derivatives have been shown to inhibit acetylcholinesterase, suggesting potential involvement in cholinergic signaling pathways .
Pharmacokinetics
Its molecular weight (232.24 g/mol) and structure suggest it may be well-absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential inhibition of acetylcholinesterase suggested by its structural similarity to other oxadiazole derivatives, it could potentially affect neuronal signaling and cognitive function .
Safety and Hazards
Propriétés
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-3-5-13(6-4-11)18-21-19(27-22-18)16-9-14-7-8-15(25-12(2)23)10-17(14)26-20(16)24/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTNMCFICULZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

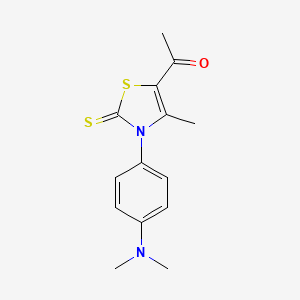
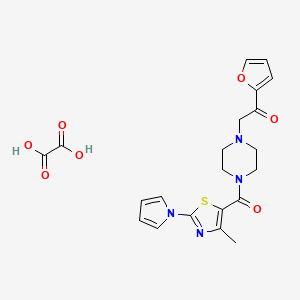

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)
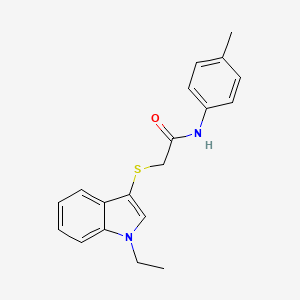
![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
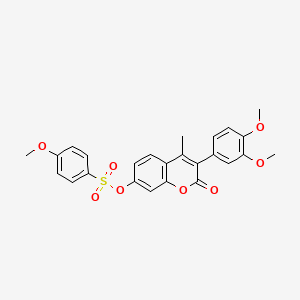
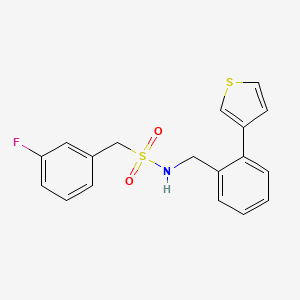
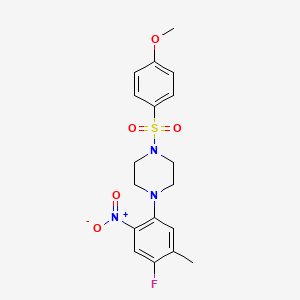
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)
